(R)-2-Aminomethyl-1-methyl-4,4-difluoropyrrolidine
Overview
Description
®-2-Aminomethyl-1-methyl-4,4-difluoropyrrolidine is a chiral compound with a unique structure that includes a pyrrolidine ring substituted with an aminomethyl group, a methyl group, and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Aminomethyl-1-methyl-4,4-difluoropyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methyl-4,4-difluoropyrrolidine.
Aminomethylation: The key step involves the introduction of the aminomethyl group. This can be achieved through a Mannich reaction, where the pyrrolidine is reacted with formaldehyde and a primary amine under acidic conditions.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-2-Aminomethyl-1-methyl-4,4-difluoropyrrolidine may involve:
Large-Scale Synthesis: Scaling up the synthetic route described above, with optimization of reaction conditions to maximize yield and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Automated Chiral Resolution: Implementing automated systems for chiral resolution to ensure consistent production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-2-Aminomethyl-1-methyl-4,4-difluoropyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles such as sodium methoxide in methanol at room temperature.
Major Products
Oxidation Products: Formation of oxides and hydroxylated derivatives.
Reduction Products: Formation of amine derivatives.
Substitution Products: Formation of substituted pyrrolidines with various functional groups.
Scientific Research Applications
®-2-Aminomethyl-1-methyl-4,4-difluoropyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Materials Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules used in various chemical industries.
Mechanism of Action
The mechanism of action of ®-2-Aminomethyl-1-methyl-4,4-difluoropyrrolidine involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes and receptors in the central nervous system.
Pathways Involved: It modulates neurotransmitter pathways by inhibiting or activating specific receptors, leading to altered neuronal signaling.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Aminomethyl-1-methyl-4,4-difluoropyrrolidine: The enantiomer of the compound with similar chemical properties but different biological activity.
2-Aminomethyl-1-methylpyrrolidine: A structurally similar compound lacking the fluorine atoms.
4,4-Difluoropyrrolidine: A simpler analog without the aminomethyl and methyl groups.
Uniqueness
®-2-Aminomethyl-1-methyl-4,4-difluoropyrrolidine is unique due to the presence of both the aminomethyl group and the difluorinated pyrrolidine ring, which confer specific chemical reactivity and biological activity not observed in its analogs.
Properties
IUPAC Name |
[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2/c1-10-4-6(7,8)2-5(10)3-9/h5H,2-4,9H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEFDJSAWWFGRW-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1CN)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(C[C@@H]1CN)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301203577 | |
Record name | 2-Pyrrolidinemethanamine, 4,4-difluoro-1-methyl-, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301203577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1407997-79-8 | |
Record name | 2-Pyrrolidinemethanamine, 4,4-difluoro-1-methyl-, (2R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1407997-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrrolidinemethanamine, 4,4-difluoro-1-methyl-, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301203577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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